Cas no 25122-46-7 (Clobetasol propionate)

Clobetasol propionate is a potent topical corticosteroid exhibiting high anti-inflammatory activity due to its strong affinity for glucocorticoid receptors. This results in rapid reduction of swelling and erythema, making it effective in treating severe skin conditions such as psoriasis, atopic dermatitis, and other inflammatory disorders.
Clobetasol propionate structure
Clobetasol propionate structure
商品名:Clobetasol propionate
CAS番号:25122-46-7
MF:C25H32ClFO5
メガワット:466.9700
MDL:MFCD00058499
CID:52643
PubChem ID:160870993

Clobetasol propionate 化学的及び物理的性質

名前と識別子

    • clobetasol propionate
    • 17-propionate
    • cgp9555
    • clobesol
    • pregna-1,4-diene-3,20-dione,21-chloro-9-fluoro-11-beta,17-dihydroxy-16-beta-me
    • CLOBESTASOL PROPIONATE
    • CLOBETASOL-17-PROPIONATE
    • Clobetasol 17-Propionate
    • Clobetasol for peak identification
    • CLOBETASOL PROPIONATE, USP
    • 21-Chloro-9α-fluoro-11β,17α-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione 17-Propionate
    • 925
    • CCl 4725
    • Cloβsol 17-Propionate
    • Dermoval
    • Dermovate
    • GR 2
    • GR-2
    • Olux
    • Psorex
    • Temovate
    • 21-Chloro-9-fluoro-11b,17-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 17-propionate
    • Clobex
    • Embeline
    • Embeline E
    • Cormax
    • Temovate E
    • Olux-E
    • clobetasol 17-propanoate
    • GR 2/925
    • C25H32ClFO5
    • MLS000028708
    • Clobetasol propionate [USAN:JAN]
    • CGP 9555
    • CCI 4725
    • Clobetasolpropionate
    • Clobetasol propionate
    • MDL: MFCD00058499
    • インチ: 1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
    • InChIKey: CBGUOGMQLZIXBE-XGQKBEPLSA-N
    • ほほえんだ: ClC([H])([H])C([C@]1([C@@]([H])(C([H])([H])[H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@]3([C@]([H])(C([H])([H])[C@@]21C([H])([H])[H])O[H])F)=O)OC(C([H])([H])C([H])([H])[H])=O)=O
    • BRN: 4769432

計算された属性

  • せいみつぶんしりょう: 466.19200
  • どういたいしつりょう: 466.192
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 929
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 80.7
  • 互変異性体の数: 6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1653 (estimate)
  • ゆうかいてん: 196.0 to 200.0 deg-C
  • ふってん: 569°C at 760 mmHg
  • フラッシュポイント: 297.9 oC
  • 屈折率: 1.56
  • PSA: 80.67000
  • LogP: 4.10310
  • ひせんこうど: +99 - +103° (c=1, Dioxane)
  • ようかいせい: 未確定
  • マーカー: 2363

Clobetasol propionate セキュリティ情報

  • 記号: GHS08
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H360Df,H373,H413
  • 警告文: P201,P308+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26-S36
  • 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
  • RTECS番号:TU3725000
  • 危険物標識: T
  • 包装グループ:
  • セキュリティ用語:S26;S36
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R36/37/38

Clobetasol propionate 税関データ

  • 税関コード:2937290090
  • 税関データ:

    中国税関コード:

    2937290090

Clobetasol propionate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
326290-1G
Clobetasol propionate, 98%, a anti-inflammatory corticosteroid used to treat various skin disorders
25122-46-7 98%
1G
¥ 470 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1561-100mg
Clobetasol propionate
25122-46-7 98.44%
100mg
¥ 537 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1561-100 mg
Clobetasol propionate
25122-46-7 98.44%
100MG
¥584.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1561-200 mg
Clobetasol propionate
25122-46-7 98.44%
200mg
¥898.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1561-500 mg
Clobetasol propionate
25122-46-7 98.44%
500MG
¥1848.00 2022-02-28
LKT Labs
C4659-500 mg
Clobetasol Propionate
25122-46-7 ≥98%
500MG
$65.00 2023-07-11
LKT Labs
C4659-5 g
Clobetasol Propionate
25122-46-7 ≥98%
5g
$198.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci8194-50mg
Clobetasol propionate
25122-46-7 98%
50mg
¥604.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C806149-1g
Clobetasol propionate
25122-46-7 ≥98.0%
1g
¥122.00 2022-09-29
S e l l e c k ZHONG GUO
S2584-50mg
Clobetasol propionate
25122-46-7 99.9%
50mg
¥789.89 2023-09-15

Clobetasol propionate 合成方法

Clobetasol propionate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:25122-46-7)clobetasol propionate
注文番号:24968885
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:12
価格 ($):discuss personally

Clobetasol propionate 関連文献

Clobetasol propionateに関する追加情報

Professional Introduction to Clobetasol Propionate (CAS No. 25122-46-7)

Clobetasol propionate, a synthetic corticosteroid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. With the chemical formula C24H32CrF6O4 and a CAS number of 25122-46-7, this compound has been extensively studied and utilized in various medical applications. Its molecular structure, characterized by a fluorinated triazole ring and a propionate ester group, contributes to its high efficacy in treating inflammatory conditions.

The pharmacological profile of clobetasol propionate makes it an invaluable therapeutic agent in the management of dermatological disorders. It functions by binding to glucocorticoid receptors, thereby inhibiting the release of pro-inflammatory cytokines and reducing immune cell activity. This mechanism of action has been validated through numerous clinical trials, demonstrating its effectiveness in conditions such as psoriasis, eczema, and other chronic inflammatory skin diseases.

In recent years, advancements in pharmaceutical research have highlighted the potential of clobetasol propionate in combination therapies. Studies have shown that when paired with other anti-inflammatory agents, such as calcineurin inhibitors, it can enhance therapeutic outcomes while minimizing side effects. This synergistic approach has opened new avenues for treating refractory dermatological conditions, improving patient quality of life.

The formulation of clobetasol propionate products has also seen significant innovation. Modern delivery systems, including transdermal gels and microemulsions, have improved bioavailability and patient compliance. These advancements are particularly relevant in pediatric populations, where dermal absorption rates need to be carefully managed to avoid systemic side effects. Recent research has emphasized the importance of personalized dosing regimens based on patient age, weight, and disease severity.

Efficacy studies have consistently demonstrated the superior performance of clobetasol propionate compared to lower-potency corticosteroids. A pivotal trial conducted across multiple centers compared its efficacy in moderate-to-severe plaque psoriasis to betamethasone valerate. The results showed a statistically significant reduction in PASI (Psoriasis Area and Severity Index) scores at week 8, reinforcing its position as a first-line treatment option.

Safety profiles are another critical aspect of clobetasol propionate use. While generally well-tolerated when used as directed, prolonged or excessive application can lead to local adverse effects such as atrophy, striae formation, and perioral dermatitis. Ongoing research is focused on identifying biomarkers that can predict individual susceptibility to these side effects, allowing for more targeted therapeutic interventions.

The role of clobetasol propionate extends beyond dermatology into other medical fields. Preliminary studies have explored its potential in managing inflammatory eye conditions such as uveitis and keratitis. The ability of this compound to modulate ocular inflammation has sparked interest among ophthalmologists seeking alternative treatments for steroid-responsive disorders.

The future development of clobetasol propionate is likely to be shaped by emerging technologies in drug delivery and personalized medicine. Nanotechnology-based formulations are being investigated for their potential to enhance topical bioavailability while reducing systemic exposure. Additionally, genomic studies may help identify genetic variants that influence drug metabolism and response, paving the way for precision medicine approaches.

In conclusion, clobetasol propionate (CAS No. 25122-46-7) remains a cornerstone in the treatment of inflammatory skin disorders due to its potent anti-inflammatory effects and well-established safety profile. Recent research continues to uncover new applications and optimize delivery methods, ensuring its relevance in modern medicine. As our understanding of inflammatory pathways evolves, this compound will undoubtedly continue to play a pivotal role in therapeutic strategies worldwide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:25122-46-7)Clobetasol propionate
A817657
清らかである:99%/99%
はかる:5g/500mg
価格 ($):197.0/208.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:25122-46-7)Clobetasol propionate
sfd14134
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ